BenchChemオンラインストアへようこそ!

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

CNS drug discovery BBB permeability medicinal chemistry

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8) is a heterocyclic small molecule (C₁₁H₁₆N₆, MW 232.29 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyrazine scaffold class, which has been extensively explored as a privileged template for kinase inhibition (c-Met, VEGFR-2, JAK1, PDE families), GPCR antagonism (NK-3, CCR1), PARP1 inhibition, and antimalarial activity. The compound features a 3-ethyl substitution on the triazole ring and a pyrrolidin-3-amine moiety at the 8-position of the pyrazine core, distinguishing it from the more common 8-piperazinyl or 8-pyrrolidinyl analogs.

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
CAS No. 2097946-48-8
Cat. No. B1488477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine
CAS2097946-48-8
Molecular FormulaC11H16N6
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1C=CN=C2N3CCC(C3)N
InChIInChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-4-6-17(9)11)16-5-3-8(12)7-16/h4,6,8H,2-3,5,7,12H2,1H3
InChIKeyKBDLZHYFDFNLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8): Compound Profile and Sourcing Context


1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8) is a heterocyclic small molecule (C₁₁H₁₆N₆, MW 232.29 g/mol) belonging to the [1,2,4]triazolo[4,3-a]pyrazine scaffold class, which has been extensively explored as a privileged template for kinase inhibition (c-Met, VEGFR-2, JAK1, PDE families), GPCR antagonism (NK-3, CCR1), PARP1 inhibition, and antimalarial activity [1]. The compound features a 3-ethyl substitution on the triazole ring and a pyrrolidin-3-amine moiety at the 8-position of the pyrazine core, distinguishing it from the more common 8-piperazinyl or 8-pyrrolidinyl analogs. It is commercially available from multiple vendors (LeYan, BIOFOUNT) at 98% purity , and computational descriptors (TPSA 72.34 Ų, LogP 0.2241) have been reported .

Why In-Class Replacement of 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8) Cannot Be Assumed


Compounds within the C₁₁H₁₆N₆ triazolo[4,3-a]pyrazine series share identical molecular formulae but diverge substantially in their 8-position heterocyclic substituents—most notably pyrrolidin-3-amine versus piperazine versus piperidinyl-methanamine—producing measurably different topological polar surface area (TPSA), lipophilicity (LogP), hydrogen bond donor/acceptor profiles, and amine pKa values that directly impact passive permeability, solubility, metabolic stability, and downstream derivatization chemistry [1]. The widely available 3-ethyl-8-(piperazin-1-yl) analog (CAS 1955515-15-7) offers a lower TPSA (58.35 vs. 72.34 Ų) and distinct amine geometry, while the 3-methyl-8-pyrrolidine variant lacks the primary amine handle entirely . Generic substitution without quantitative awareness of these property gaps risks confounding SAR interpretation, altering pharmacokinetic readouts, or rendering downstream conjugation chemistry (e.g., amide coupling, reductive amination, biotinylation) ineffective [2].

Quantitative Differentiation Evidence: 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8) vs. Closest Analogs


Topological Polar Surface Area (TPSA) Advantage for Blood-Brain Barrier Penetration Prediction

The target compound exhibits a TPSA of 72.34 Ų, which is 13.99 Ų (24.0%) higher than the 58.35 Ų of the closest piperazine analog (CAS 1955515-15-7), both measured under identical computational methodology by the same vendor . In the context of CNS drug design, TPSA values below 60–70 Ų are generally considered favorable for passive blood-brain barrier penetration, while values above 70 Ų trend toward reduced CNS exposure and increased peripheral restriction [1]. This quantifiable difference means the pyrrolidin-3-amine analog is predicted to exhibit measurably lower passive BBB penetration relative to the piperazine comparator, a critical selection parameter for programs requiring peripheral restriction or, conversely, for programs prioritizing CNS target engagement where the piperazine analog may be preferred.

CNS drug discovery BBB permeability medicinal chemistry triazolopyrazine

LogP Differentiation and Impact on Aqueous Solubility and Formulation Strategy

The target compound's computed LogP of 0.2241 is 2.3-fold higher than the LogP of 0.0963 for the piperazine comparator (CAS 1955515-15-7), reflecting the replacement of the polar secondary amine of piperazine with the more lipophilic pyrrolidine ring bearing a primary amine at the 3-position . Both values fall within the favorable drug-like range (LogP < 5), but the target compound's higher LogP predicts moderately increased lipophilicity and correspondingly reduced aqueous solubility, which may necessitate different formulation approaches (e.g., co-solvent, cyclodextrin complexation, or salt formation) relative to the more hydrophilic piperazine analog [1]. This distinction is especially consequential for in vivo pharmacology studies where consistent systemic exposure depends on adequate solubility in the dosing vehicle.

drug-likeness lipophilicity solubility formulation triazolopyrazine

Primary Amine Handle Enables Chemoselective Derivatization Not Possible with Piperazine or Pyrrolidine Analogs

The target compound possesses a primary amine (-NH₂) on the pyrrolidine ring at the 3-position, which is chemically distinct from all secondary amines found in the closest comparators: the piperazine analog (CAS 1955515-15-7, secondary amine NH only), the 8-pyrrolidine analog (CAS 140909-94-0, tertiary amine only, no NH), and the piperidin-3-yl-methanamine analog (CAS 1421601-99-1, primary amine is exocyclic CH₂NH₂ linked via a flexible methylene spacer) . Primary amines react readily with activated esters (NHS esters), isocyanates, and aldehydes (via reductive amination) under mild conditions that leave secondary amines untouched, enabling orthogonal, chemoselective conjugation strategies (e.g., biotinylation, fluorophore attachment, PEGylation, or PROTAC linker installation) without requiring protecting group chemistry [1]. This site-specific reactivity has been exploited in the broader triazolo[4,3-a]pyrazine class for generating amine-substituted libraries via direct amination of the 8-chloro precursor [2].

chemical biology bifunctional linker PROTAC probe design amine conjugation triazolopyrazine

Procurement Purity Specification: 98% vs. 95% Baseline for Closest Piperazine Analog

From a procurement and quality assurance standpoint, the target compound is commercially listed at 98% purity (LeYan, Product No. 2212518), compared to 95% purity for the closest structural analog, 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (LeYan, Product No. 2114979) . This 3-percentage-point absolute purity differential corresponds to a 60% reduction in maximum total impurity burden (2% vs. 5% w/w). For in vitro biochemical and cell-based assays, impurities at the 5% level can confound IC₅₀ determinations—particularly when the impurity itself possesses biological activity—while the 2% impurity ceiling at 98% purity provides greater confidence that observed activity originates from the intended compound rather than from trace contaminants [1]. Batch-to-batch purity variability is acknowledged by the vendor as dependent on individual production lots .

compound procurement purity specification SAR reproducibility assay quality triazolopyrazine

Recommended Application Scenarios for 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine (CAS 2097946-48-8)


Chemical Biology Probe Design Requiring Site-Specific Primary Amine Conjugation

The pyrrolidin-3-amine moiety provides a sterically accessible primary amine for chemoselective conjugation to NHS esters, isothiocyanates, sulfonyl chlorides, or via reductive amination, enabling installation of fluorophores, biotin, PEG chains, or photoaffinity labels without protecting group manipulation [1]. This makes the compound suitable as a scaffold for generating affinity probes, activity-based protein profiling (ABPP) reagents, or PROTAC linker attachment points targeting kinases, GPCRs, or epigenetic readers within the triazolo[4,3-a]pyrazine target space [2]. The primary amine reactivity profile is distinct from the secondary amine of the piperazine analog (pKa ~8.31) and absent entirely in the 8-pyrrolidine-only analog .

Peripherally Restricted Kinase or GPCR Antagonist Programs Where Lower BBB Penetration Is Desired

With a TPSA of 72.34 Ų—above the empirically established ~60–70 Ų threshold for passive BBB penetration—this compound is predicted to exhibit reduced CNS partitioning compared to the piperazine analog (TPSA 58.35 Ų) [1]. This property is advantageous for programs targeting peripheral kinase drivers (e.g., c-Met in solid tumors, inflammatory GPCRs such as CCR1 in immune cells) where CNS exposure is undesirable due to off-target neurological effects [2]. The TPSA differential of +14 Ų relative to the piperazine comparator translates to an estimated several-fold lower brain-to-plasma ratio based on published TPSA–BBB correlation models .

Structure-Activity Relationship (SAR) Studies Exploring 8-Position Heterocycle Effects on Kinase or PDE Selectivity

The triazolo[4,3-a]pyrazine scaffold has demonstrated activity across multiple kinase families (c-Met, VEGFR-2, JAK1) and phosphodiesterase isoforms (PDE1, PDE2, PDE10) [1]. Systematic variation of the 8-position substituent from piperazine (CAS 1955515-15-7) to pyrrolidin-3-amine (this compound) alters both the hydrogen bond donor/acceptor geometry and the amine basicity, which are critical determinants of kinase hinge-binding orientation and isoform selectivity [2]. The target compound's LogP (0.2241) and TPSA (72.34 Ų) place it in a distinct property space from its piperazine comparator (LogP 0.0963, TPSA 58.35 Ų), enabling deliberate exploration of lipophilicity-driven potency vs. polarity-driven selectivity trade-offs .

Antimalarial Scaffold Exploration Leveraging the 1,2,4-Triazolo[4,3-a]pyrazine Chemotype

The 1,2,4-triazolo[4,3-a]pyrazine core has been validated by the Open Source Malaria consortium as a potent in vitro and in vivo antimalarial pharmacophore, with amine-substituted derivatives demonstrating IC₅₀ values of 9.90–23.30 µM against Plasmodium falciparum 3D7 [1]. The target compound, with its 3-ethyl substitution and 8-position pyrrolidin-3-amine, represents a structurally differentiated entry in this chemotype series that has not been explicitly evaluated in the published antimalarial library (which focused on 3-aryl-substituted variants) [1], offering the potential to probe structure-activity relationships at the 3-position within this validated anti-infective scaffold.

Quote Request

Request a Quote for 1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.